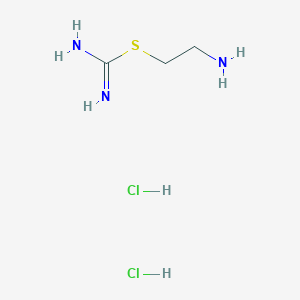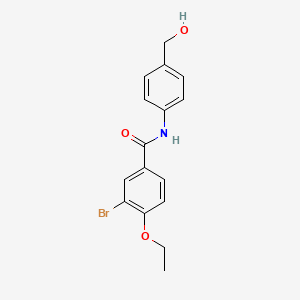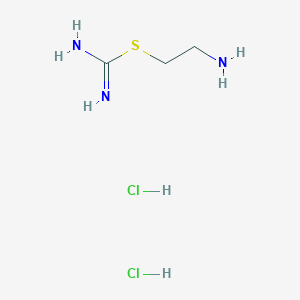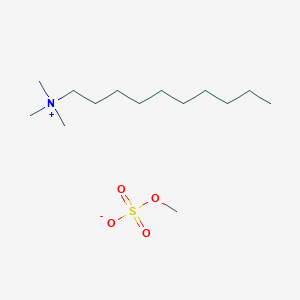![molecular formula C17H24O2 B13786943 1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone CAS No. 97234-38-3](/img/structure/B13786943.png)
1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone is an organic compound characterized by a cyclopentyl ring substituted with a hydroxy-butyl group and a phenyl-ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 1-bromo-1-phenyl-ethane in the presence of a base, followed by the addition of 1-butanol under acidic conditions to introduce the hydroxy-butyl group. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include oxidized or reduced derivatives and substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials and chemical processes, including catalysts and polymers.
Wirkmechanismus
The mechanism by which 1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone exerts its effects depends on its interactions with molecular targets. The hydroxy and phenyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone include:
Cyclopentyl derivatives: Compounds with cyclopentyl rings substituted with various functional groups.
Phenyl-ethanone derivatives: Compounds with phenyl-ethanone moieties and different substituents on the phenyl ring.
Hydroxy-butyl derivatives: Compounds with hydroxy-butyl groups attached to different core structures.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
97234-38-3 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1-[1-(1-hydroxybutyl)cyclopentyl]-2-phenylethanone |
InChI |
InChI=1S/C17H24O2/c1-2-8-15(18)17(11-6-7-12-17)16(19)13-14-9-4-3-5-10-14/h3-5,9-10,15,18H,2,6-8,11-13H2,1H3 |
InChI-Schlüssel |
PQORQXIDHJKRBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1(CCCC1)C(=O)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


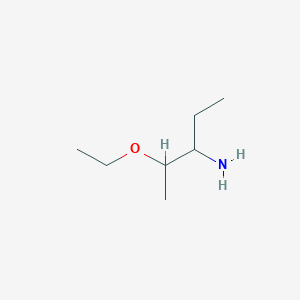
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
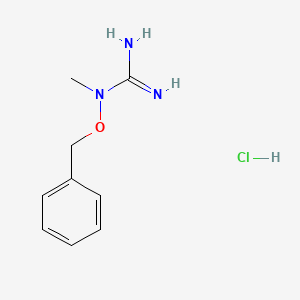
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
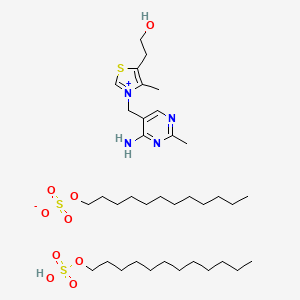
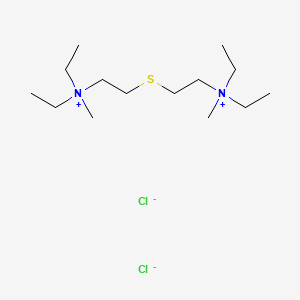
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
